molecular formula C16H16ClN3O2S2 B6477624 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2640886-29-7

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6477624
CAS No.: 2640886-29-7
M. Wt: 381.9 g/mol
InChI Key: UFFSXCGLXXGMFC-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide ( 2640886-29-7) is a synthetic organic compound with a molecular formula of C16H16ClN3O2S2 and a molecular weight of 381.90 g/mol . This reagent features a hybrid molecular architecture incorporating both a 1-methyl-1H-pyrazole and a 5-chlorothiophene-2-sulfonamide moiety, connected by a phenylethyl spacer. This structure combines two privileged scaffolds in medicinal chemistry: the pyrazole ring, which is a potent medicinal scaffold known for a wide spectrum of biological activities , and the thiophene sulfonamide group, a significant heterocyclic system with diverse therapeutic applications . The compound is characterized by a predicted density of 1.42±0.1 g/cm³ at 20 °C and a predicted boiling point of 573.1±60.0 °C . Its predicted pKa of 10.69±0.50 suggests its behavior under physiological pH conditions can be relevant for bioavailability and drug-receptor interactions in research settings . The integration of the pyrazole and thiophene sulfonamide pharmacophores in a single molecule makes this compound a valuable chemical tool for researchers exploring multi-target therapeutic strategies, particularly in oncology and infectious disease research. Pyrazole derivatives are recognized for their anti-inflammatory, antimicrobial, and anticancer properties, with many serving as core structures in clinically used drugs . Simultaneously, thiophene derivatives are reported to possess notable anti-inflammatory, antimicrobial, antifungal, and antitumor activities, and are utilized as key components in various patented therapeutic agents . Substituted thiophene derivatives have been investigated in patent literature for their potential as anti-cancer agents and as antiviral agents for flavivirus infection . This compound is supplied For Research Use Only (RUO). It is intended solely for laboratory research and chemical analysis purposes by trained professionals. It is not for diagnostic or therapeutic use in humans or animals, and must not be administered to humans or used for any personal applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-20-14(9-10-18-20)13-4-2-12(3-5-13)8-11-19-24(21,22)16-7-6-15(17)23-16/h2-7,9-10,19H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXCGLXXGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Coupling via Sulfonyl Chloride Intermediates

The most widely reported method involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine under basic conditions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or pyridine

  • Temperature: 0°C to room temperature (RT)

  • Time: 4–12 hours

Procedure:

  • Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) in anhydrous DCM.

  • Add dropwise to a solution of 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.0 equiv) and TEA (2.5 equiv) in DCM at 0°C.

  • Stir at RT until completion (monitored by TLC).

  • Quench with ice-cold water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Yield: 68–72%.

Key Optimization:

  • Moisture control: Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Stoichiometry: Excess sulfonyl chloride (1.2 equiv) compensates for its partial decomposition.

Transition-Metal-Free Sulfonylation Using 2,4,6-Trichlorophenyl Chlorosulfate (TCPC)

A robust alternative avoids sulfonyl chloride isolation by generating the sulfonate intermediate in situ.

Reaction Scheme:

  • Formation of TCP Sulfonate:

    • React 5-chlorothiophen-2-ylzinc bromide with TCPC to form 2,4,6-trichlorophenyl 5-chlorothiophene-2-sulfonate.

  • Aminolysis:

    • Treat the TCP sulfonate with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in THF at 60°C.

Conditions:

  • Step 1: THF, −10°C, 1 hour

  • Step 2: THF, 60°C, 6 hours

Yield: 82–85%.

Advantages:

  • Bypasses isolation of unstable sulfonyl chlorides.

  • TCP sulfonate intermediates are bench-stable.

Two-Phase Solvent System for Enhanced Efficiency

Aqueous-organic biphasic conditions improve yields by minimizing side reactions:

Components:

  • Aqueous Phase: Sodium acetate (NaOAc) or sodium carbonate (Na2CO3) in water.

  • Organic Phase: Ethyl acetate or dichloromethane.

Procedure:

  • Combine 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv), 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.0 equiv), and NaOAc (2.0 equiv) in H2O/EtOAc.

  • Stir vigorously at 85°C for 3 hours.

  • Separate layers, wash organic phase with brine, and crystallize product from ethanol.

Yield: 76–79%.

Intermediate Synthesis and Characterization

Preparation of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine

Step 1: Suzuki-Miyaura Coupling

  • React 4-bromophenylacetonitrile with 1-methyl-1H-pyrazol-5-ylboronic acid using Pd(PPh3)4 catalyst.
    Step 2: Reduction of Nitrile

  • Reduce the nitrile to amine using LiAlH4 in THF.

Key Data:

  • 4-(1-Methyl-1H-pyrazol-5-yl)phenylacetonitrile: Yield 91%.

  • 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine: Yield 88% (after reduction).

Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride

Method A: Direct chlorosulfonation of 2-chlorothiophene using ClSO3H.
Method B: Oxidation of 5-chlorothiophene-2-thiol with Cl2 gas in acetic acid.

Purity: >98% (by 1H NMR).

Comparative Analysis of Methods

Parameter Classical Coupling TCPC Method Two-Phase System
Yield68–72%82–85%76–79%
Reaction Time4–12 hours7 hours3 hours
Purification ComplexityModerate (chromatography)Low (filtration)Low (crystallization)
ScalabilityLimited by chloride stabilityHighModerate

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 7.82 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 6.95 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85 (s, 3H, N–CH3), 3.12 (t, J = 7.2 Hz, 2H, CH2NH), 2.75 (t, J = 7.2 Hz, 2H, CH2Ph).

HRMS (ESI-TOF):

  • m/z Calc. for C17H17ClN4O2S2 [M+H]+: 433.0432; Found: 433.0429.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs demonstrate:

  • Antimicrobial activity: MIC = 2–8 µg/mL against S. aureus and E. coli.

  • Kinase inhibition: IC50 = 120 nM against JAK3 .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to a methyl group.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfoxide or sulfone.

  • Reduction: : 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide.

  • Substitution: : Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets. The presence of the pyrazole moiety has been linked to several pharmacological activities, including anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that compounds containing thiophene and pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications in the thiophene structure can enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Case Study: Anticancer Properties

A study conducted on a series of thiophene-based compounds demonstrated that modifications similar to those found in 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide resulted in significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating potent activity, suggesting that this compound could serve as a lead structure for further development in anticancer therapies.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds. The findings revealed that these compounds effectively reduced pro-inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

BD01291476 (5-Chloro-2-Fluoro-4-(((1S,2R)-2-(1-Methyl-1H-Pyrazol-5-yl)Cyclohexyl)Oxy)-N-(Pyrimidin-4-yl)Benzenesulfonamide)

  • Structural Similarities :
    • Contains a 5-chloro-substituted benzenesulfonamide core.
    • Features a 1-methyl-1H-pyrazol-5-yl group.
  • Key Differences :
    • Replaces the thiophene ring with a benzene ring bearing a 2-fluoro substituent.
    • Introduces a cyclohexyloxy linker and a pyrimidin-4-yl amine group.
  • Functional Implications: The fluorine atom may enhance metabolic stability compared to chlorine.

Glyburide (5-Chloro-N-[2-[4-(Cyclohexylcarbamoylsulfamoyl)Phenyl]Ethyl]-2-Methoxybenzamide)

  • Structural Similarities :
    • Shares a 5-chloro-substituted aromatic ring and sulfonamide group.
    • Contains an ethyl-linked phenyl moiety.
  • Key Differences :
    • Replaces thiophene with a benzamide core and adds a methoxy group.
    • Includes a cyclohexylcarbamoyl group, characteristic of sulfonylurea antidiabetics.
  • Functional Implications :
    • Glyburide’s sulfonylurea structure targets pancreatic β-cell ATP-sensitive potassium channels, suggesting divergent mechanisms compared to the target compound .

N-{(1S)-2-(Dimethylamino)-2-Oxo-1-[3-(Trifluoromethyl)Phenyl]Ethyl}-4-(1-Methyl-1H-Pyrazol-5-yl)-4'-(Trifluoromethyl)[1,1'-Biphenyl]-2-Carboxamide

  • Structural Similarities :
    • Incorporates a 1-methyl-1H-pyrazol-5-yl group on a biphenyl system.
  • Key Differences: Replaces sulfonamide with a carboxamide group. Features trifluoromethyl substituents and a dimethylamino moiety.
  • Functional Implications :
    • Trifluoromethyl groups may enhance lipophilicity and membrane permeability compared to chlorine .

5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide

  • Structural Similarities :
    • Shares the 5-chloro-thiophene-2-sulfonamide core.
    • Uses an ethyl linker to connect to a heterocyclic group.
  • Key Differences :
    • Substitutes the pyrazole-phenyl group with a triazolone ring bearing cyclopropyl and phenyl substituents.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Thiophene-sulfonamide 5-Cl, 2-sulfonamide, ethyl-phenyl-1-methylpyrazole Not provided Combines thiophene’s electron-rich core with pyrazole’s aromatic diversity.
BD01291476 Benzenesulfonamide 5-Cl, 2-F, cyclohexyloxy, pyrimidin-4-yl Not provided Fluorine and pyrimidine may enhance stability and binding.
Glyburide Benzamide 5-Cl, 2-methoxy, cyclohexylcarbamoyl 494.0 Sulfonylurea antidiabetic; targets ion channels.
Biphenyl-Pyrazole Carboxamide Biphenyl-carboxamide 4-(1-methylpyrazole), 4’-CF3, dimethylamino Not provided Trifluoromethyl groups improve lipophilicity.
Triazolone-Thiophene Sulfonamide Thiophene-sulfonamide 5-Cl, triazolone-cyclopropyl-phenyl 424.9 Triazolone introduces hydrogen-bonding potential.

Biological Activity

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties based on diverse research findings.

Chemical Structure

The compound's structure features a thiophene ring, a sulfonamide group, and a pyrazole moiety, which are known to impart various biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 4eMCF-75.36Induces cell cycle arrest
Compound 4iHepG22.32Apoptosis via Bax/Bcl-2 modulation
5-Chloro-Pyrazole DerivativeA54926.00Autophagy induction

Research Findings :

  • A study demonstrated that certain pyrazole derivatives caused cell cycle arrest in the S and G2/M phases in MCF-7 and HepG2 cells, respectively, indicating their potential as anticancer agents .
  • The mechanism involves the modulation of apoptotic pathways, notably increasing the Bax/Bcl-2 ratio and activating caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has also been investigated. In vitro evaluations have shown these compounds to possess significant antibacterial properties.

Table 2: Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
Compound 7bStaphylococcus aureus0.22-
Compound 10E. coli0.25-

Research Findings :

  • A series of thiazole/thiophene-bearing pyrazole derivatives exhibited strong antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against common pathogens .
  • These compounds demonstrated not only bactericidal effects but also inhibited biofilm formation, which is crucial for treating chronic infections .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been assessed in various animal models. The evaluation involved testing against maximal electroshock-induced seizures and pentylenetetrazol-induced seizures.

Table 3: Anticonvulsant Activity

CompoundModel UsedDose (mg/kg)Efficacy
Pyrazole Derivative AMES Model100Significant protection
Pyrazole Derivative BscPTZ Model300Moderate protection

Research Findings :

  • Compounds tested showed significant protection from seizures at varying doses, with some exhibiting lower central nervous system depression compared to traditional anticonvulsants like phenytoin .

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Chlorination : Introduce chlorine to the thiophene ring using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Sulfonamide Formation : React the sulfonyl chloride intermediate with an amine (e.g., 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine) in anhydrous solvents (e.g., dichloromethane) at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .
Key Considerations : Optimize reaction stoichiometry, inert atmosphere (N₂/Ar), and monitor intermediates via TLC .

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon skeletons (¹³C NMR). For example, the thiophene sulfonamide group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, observing the [M+H]⁺ ion .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What solubility challenges are anticipated, and how can they be addressed?

Methodological Answer: The compound’s hydrophobicity (due to thiophene and aromatic groups) may limit aqueous solubility. Strategies include:

  • Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10:90 v/v) for in vitro assays .
  • Solid Dispersion : Enhance bioavailability by forming amorphous dispersions with polymers like PVP-K30 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
  • Structure Refinement : Apply SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve disorder in the pyrazole ring .
  • Validation : Check geometric parameters (e.g., bond angles, torsion) against Cambridge Structural Database (CSD) entries .

Q. How to analyze contradictory biological activity data across assays?

Methodological Answer:

  • Assay Variability : Test the compound in parallel assays (e.g., cAMP inhibition vs. kinase activity) to isolate target-specific effects .
  • Constitutive Receptor Activation : Use mutant receptors (e.g., S267K 5-HT6) to distinguish agonist/antagonist behavior, as demonstrated for sulfonamide derivatives .
  • Statistical Modeling : Apply ANOVA to compare dose-response curves (e.g., IC₅₀ values) across cell lines .

Q. What strategies optimize reaction yields for scaled-up synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyrazole intermediates .
  • Temperature Gradients : Optimize exothermic reactions (e.g., sulfonylation) using reflux conditions (60–80°C) with gradual heating .
  • Workup Efficiency : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) for faster isolation .

Q. How to establish structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogen replacement, methyl groups) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity at targets like Jak2 or 5-HT6 receptors .
  • Biological Testing : Screen analogs for IC₅₀ values in kinase inhibition or antifungal assays, correlating substituents with potency .

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